molecular formula C6H11ClFNS B13121943 7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride

7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride

Cat. No.: B13121943
M. Wt: 183.68 g/mol
InChI Key: IFQBDMAPGHCCKL-UHFFFAOYSA-N
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Description

7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride is a heterocyclic compound that contains a spirocyclic structure with a fluorine atom, a sulfur atom, and a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing fluorine, sulfur, and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-5-thia-2-azaspiro[3.4]octane hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The spirocyclic structure also contributes to its distinct characteristics, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H11ClFNS

Molecular Weight

183.68 g/mol

IUPAC Name

7-fluoro-5-thia-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C6H10FNS.ClH/c7-5-1-6(9-2-5)3-8-4-6;/h5,8H,1-4H2;1H

InChI Key

IFQBDMAPGHCCKL-UHFFFAOYSA-N

Canonical SMILES

C1C(CSC12CNC2)F.Cl

Origin of Product

United States

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